2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide
Description
This compound features a quinoline core substituted with a benzoyl group at position 3, an ethoxy group at position 6, and a 4-oxo moiety. The quinoline scaffold is known for its role in modulating biological targets, including enzymes and receptors, due to its planar aromatic structure and nitrogen atom that can participate in π-π stacking and coordination bonds . The ethoxy and benzoyl groups may enhance lipophilicity, influencing membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-3-34-19-13-14-23-20(15-19)27(32)21(26(31)18-9-5-4-6-10-18)16-29(23)17-25(30)28-22-11-7-8-12-24(22)33-2/h4-16H,3,17H2,1-2H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZZSLMDGGNOLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C27H24N2O5
- Molecular Weight : 456.5 g/mol
- CAS Number : 897759-18-1
The compound exhibits biological activity primarily through its interaction with DNA and various cellular pathways. The presence of the quinoline moiety suggests potential intercalation with DNA, which may inhibit replication and transcription processes essential for cancer cell proliferation.
Antitumor Activity
Recent studies have highlighted the antitumor properties of quinoline derivatives. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.75 ± 0.19 | 2D Assay |
| HCC827 | 6.26 ± 0.33 | 2D Assay |
| NCI-H358 | 6.48 ± 0.11 | 2D Assay |
These values indicate a promising profile for further development as an antitumor agent, particularly in lung cancer treatments .
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown antimicrobial properties against various bacterial strains, including E. coli and S. aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Study on Antitumor Efficacy
In a controlled study involving the A549 lung cancer cell line, researchers utilized both 2D and 3D culture systems to assess the compound's efficacy. The results indicated that while the compound was effective in both formats, the IC50 values were significantly lower in the 2D assays compared to 3D models, suggesting enhanced penetration and activity in simpler culture conditions .
Antimicrobial Testing
Another study focused on testing the compound against common pathogens. The results demonstrated that it inhibited bacterial growth effectively at concentrations that were non-toxic to human cells, indicating a favorable therapeutic index for potential clinical applications.
Comparison with Similar Compounds
2-[3-(Benzenesulfonyl)-6-Ethyl-4-Oxoquinolin-1-yl]-N-(4-Chlorophenyl)Acetamide ()
- Core Structure: Quinoline with 3-sulfonyl, 6-ethyl, and 4-oxo groups.
- Key Differences : Replaces benzoyl with benzenesulfonyl (electron-withdrawing), ethoxy with ethyl (reduced polarity), and 2-methoxyphenyl with 4-chlorophenyl (electron-withdrawing Cl vs. electron-donating OMe).
- Implications : The sulfonyl group may enhance metabolic stability but reduce solubility compared to the benzoyl analogue. The 4-chlorophenyl group could increase cytotoxicity but decrease target affinity due to steric hindrance .
2-[8-(4-Ethoxybenzoyl)-9-Oxo-2,3-Dihydro[1,4]Dioxino[2,3-g]Quinolin-6(9H)-yl]-N-(4-Methoxyphenyl)Acetamide ()
- Core Structure: Dioxinoquinoline fused with a dioxane ring.
- The 4-methoxyphenyl group (vs. 2-methoxyphenyl) may alter binding orientation due to positional isomerism .
Heterocyclic Analogues with Acetamide Side Chains
2-(Substituted)-N-(4-Oxo-2-Phenylquinazolin-3(3H)-yl)Acetamides ()
- Core Structure: Quinazolinone (two nitrogen atoms in the heterocycle).
- Key Differences: Quinazolinone’s additional nitrogen enhances hydrogen-bonding capacity. The most active compound (V9) has an ethylamino substituent, suggesting that basic side chains improve analgesic activity compared to the methoxyphenyl group in the target compound .
Coumarin-Acetamide Derivatives ()
- Core Structure : Coumarin (chromen-2-one) with oxygen at position 2.
- Key Differences: Coumarin’s oxygen-rich structure confers antioxidant properties, but the quinoline-based target compound may exhibit stronger π-π interactions in hydrophobic binding pockets .
Morpholinone and Triazole Derivatives
2-(4-Acetyl-6,6-Dimethyl-2-Oxomorpholin-3-yl)-N-(4-Isopropylphenyl)Acetamide ()
- Core Structure: Morpholinone with acetyl and dimethyl groups.
N-(3-Chloro-4-Methoxyphenyl)-2-(2-Methoxy-N-Thiophen-2-ylsulfonylanilino)Acetamide ()
- Core Structure: Acetamide with sulfonylanilino and thiophene groups.
- Key Differences : The sulfonamide group introduces strong electron-withdrawing effects, which may enhance enzyme inhibition but reduce bioavailability .
Comparative Data Table
Key Findings and Implications
Substituent Effects : Electron-donating groups (e.g., methoxy) enhance solubility and target affinity, while electron-withdrawing groups (e.g., sulfonyl, chloro) improve metabolic stability but may reduce bioavailability .
Core Heterocycle: Quinoline derivatives exhibit stronger hydrophobic interactions than coumarins or morpholinones, making them suitable for targets requiring π-π stacking. Quinazolinones, with additional nitrogen atoms, are better suited for hydrogen-bond-driven activities like analgesia .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide, and how do reaction parameters affect yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of quinolinone precursors with substituted acetamides. Key steps include:
- Quinolinone Core Formation : Cyclization under reflux with catalysts like acetic acid or p-toluenesulfonic acid ().
- Acetamide Coupling : Use of coupling reagents (e.g., DCC or EDCI) in anhydrous dichloromethane or DMF ().
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate/hexane) to achieve >95% purity ().
- Critical Parameters : Molar ratios (e.g., 1:1.5 to 1:9.5 for aldehyde derivatives), temperature (reflux at 80–110°C), and reaction duration (18–43 hours) significantly impact yields (20–60%) (). Characterization via ¹H/¹³C NMR and EI-MS is essential to confirm structural integrity .
Q. Which analytical techniques are pivotal for verifying the compound’s purity and structural conformation?
- Methodological Answer :
- Spectroscopy : ¹H NMR (δ 7.16–8.90 ppm for aromatic protons) and ¹³C NMR (carbonyl peaks at δ 168–172 ppm) confirm substituent positions ().
- Mass Spectrometry : EI-MS or ESI/APCI(+) to verify molecular ion peaks (e.g., m/z 455–493 [M⁺]) ().
- Chromatography : HPLC with UV detection (λmax ~255 nm) to assess purity ().
- Elemental Analysis : Combustion analysis (C, H, N) to validate empirical formulas () .
Q. How does the 2-methoxyphenyl substituent influence electronic properties compared to analogs (e.g., 4-isopropylphenyl)?
- Methodological Answer :
- Electron-Donating Effects : The methoxy group increases electron density on the aryl ring, enhancing H-bonding potential with biological targets (e.g., kinases) ().
- Comparative Studies : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., chloro) or bulky (e.g., isopropyl) substituents and analyze binding via isothermal titration calorimetry (ITC) ().
- Computational Analysis : Density functional theory (DFT) to map electrostatic potential surfaces and predict reactivity () .
Advanced Research Questions
Q. How can contradictions in anticancer activity data across cell lines (e.g., HT1080 vs. MCF7) be systematically addressed?
- Methodological Answer :
- Standardized Assays : Use MTT or SRB assays with controlled cell passage numbers, serum conditions, and incubation times (72 hours) ().
- Dose-Response Analysis : Generate IC₅₀ curves (0.1–100 µM) to compare potency. For example, analogs with 4-fluorobenzoyl groups show IC₅₀ = 8–12 µM in HT1080 vs. >50 µM in MCF7 ().
- Mechanistic Profiling : RNA-seq or proteomics to identify differential target expression (e.g., MMP-9 inhibition in HT1080 vs. MT1-MMP in MCF7) () .
Q. What computational strategies predict target binding modes and guide structural optimization?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR) or DNA topoisomerases. Prioritize poses with hydrogen bonds to the quinolinone carbonyl and methoxyphenyl groups ().
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) to assess binding stability in solvent (e.g., water/Na⁺/Cl⁻) ().
- QSAR Models : Develop 2D/3D-QSAR using IC₅₀ data from analogs to link substituents (e.g., benzoyl vs. tosyl) to activity () .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent Models : Administer 10–50 mg/kg (oral/i.v.) to BALB/c mice. Monitor plasma levels via LC-MS/MS (t₁/₂, Cmax) and tissue distribution ().
- Toxicogenomics : Liver/kidney histopathology and serum ALT/CREAT levels after 28-day repeated dosing ().
- Xenograft Studies : Implant HT1080 cells subcutaneously; assess tumor volume inhibition and apoptosis (TUNEL assay) () .
Q. How can structural modifications improve solubility without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the 4-oxoquinolinone moiety to enhance aqueous solubility ().
- PEGylation : Attach polyethylene glycol (PEG) chains to the acetamide nitrogen ().
- LogP Optimization : Replace the benzoyl group with polar substituents (e.g., sulfonamide) and measure partition coefficients (octanol/water) () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
